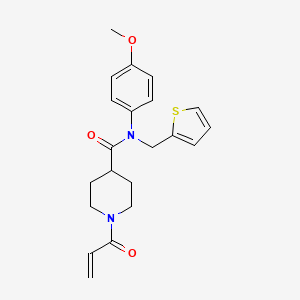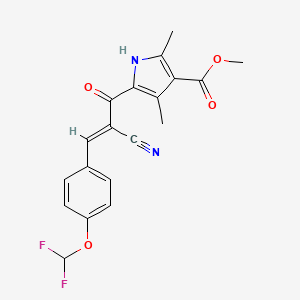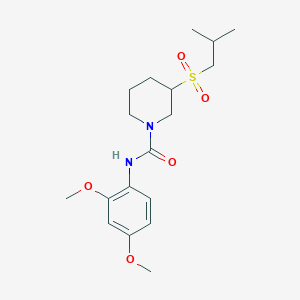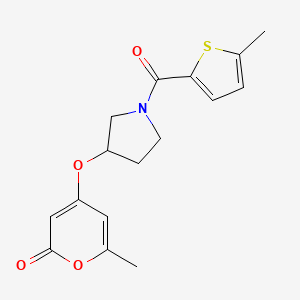![molecular formula C17H17N3O2 B2844565 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1203057-27-5](/img/structure/B2844565.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular geometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, refractive index, and spectral data. These properties can help in identifying and characterizing the compound.Aplicaciones Científicas De Investigación
Intramolecular Ritter Reactions
A pivotal study by Maertens et al. (2004) explored intramolecular Ritter reactions involving derivatives similar to the compound of interest, particularly focusing on constructing various tetracyclic lactam compounds. This research underscores the compound's significance in the synthesis of complex molecular structures, highlighting its role in advancing synthetic organic chemistry methodologies Maertens, Bogaert, Compernolle, & Hoornaert, 2004.
Molecular Docking and Antimicrobial Activities
Al-Ostoot et al. (2020) and Behbehani et al. (2011) conducted studies that are instrumental in understanding the antimicrobial properties of compounds structurally related to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide. These studies provide insights into the design and synthesis of new drugs with potential anti-inflammatory and antimicrobial activities. Notably, molecular docking analysis and geometrical optimization studies shed light on the interactions between such compounds and biological targets, suggesting avenues for drug development Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020; Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011.
Density Functional Theory (DFT) Studies
Research by Uludağ and Serdaroğlu (2020) utilized DFT calculations to analyze the electronic structure and properties of compounds including 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, which shares structural motifs with the compound of interest. Such studies are critical for predicting material properties and facilitating the development of new materials with desired functionalities Uludağ & Serdaroğlu, 2020.
Antitumor Activity Evaluation
The compound's structural framework serves as a foundation for the synthesis of various derivatives with potential antitumor activities. Albratty et al. (2017) explored the synthesis of novel derivatives and evaluated their antitumor activities, demonstrating the compound's relevance in the search for new cancer therapies Albratty, El-Sharkawy, & Alam, 2017.
Green Chemistry Approaches
The environmental impact of chemical synthesis has led to increased interest in green chemistry approaches. Reddy, Reddy, and Dubey (2014) demonstrated the synthesis of paracetamol analogues, highlighting the importance of environmentally friendly methodologies in drug design and discovery. This research emphasizes the potential of using the compound's structural analogues in sustainable chemical practices Reddy, Reddy, & Dubey, 2014.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the safety measures that need to be taken while handling, storing, and disposing of the compound.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to scientific literature or databases. If you have access to a specific database or journal, you might find more detailed information there. If you’re doing this as part of a research project, I’d recommend consulting with a mentor or a professional in the field. They might be able to provide guidance and resources tailored to your specific needs. I hope this helps, and best of luck with your analysis!
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-16(19-22-11)18-17(21)10-20-14-7-3-2-5-12(14)13-6-4-8-15(13)20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWESFTPWKSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)
![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)

![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)